Cas no 38302-15-7 (Naringenin trimethyl ether)

Naringenin trimethyl ether is a methylated derivative of naringenin, a naturally occurring flavanone. This compound is characterized by the addition of three methyl groups, enhancing its lipophilicity and stability compared to its parent molecule. These modifications improve its solubility in organic solvents and may influence its bioavailability and metabolic resistance. Naringenin trimethyl ether is of interest in pharmacological and biochemical research due to its potential antioxidant and anti-inflammatory properties. Its structural features make it a valuable intermediate for synthesizing more complex flavonoid derivatives. The compound is typically used in academic and industrial settings for studying structure-activity relationships in flavonoid-based therapeutics.
Naringenin trimethyl ether structure
Naringenin trimethyl ether structure
商品名:Naringenin trimethyl ether
CAS番号:38302-15-7
MF:C18H18O5
メガワット:314.3325
CID:837343
PubChem ID:5003667

Naringenin trimethyl ether 化学的及び物理的性質

名前と識別子

    • 5,7-Dimethoxy-2-(4-methoxyphenyl)chroman-4-one
    • Naringenin trimethyl ether
    • [ "4'", "5", "7-Trimethoxyflavanone" ]
    • 5,7,4'-Trimethoxyflavanone
    • 5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-
    • Oprea1_436908
    • 4',5,7-Trimethoxyflavanone
    • 5, 4' Trimethoxy Flavanone
    • MQFSCAHSIUPLSB-UHFFFAOYSA-N
    • NSC735006
    • LMPK12140596
    • 4',5,7-trimethoxyflavanone, AldrichCPR
    • AK104323
    • ST24044124
    • W1578
    • ST2404412
    • SCHEMBL4826267
    • CHEMBL483550
    • AKOS022184617
    • Naringenintrimethylether
    • 38302-15-7
    • NSC-735006
    • XN161726
    • 4'
    • 66074-95-1
    • DA-65938
    • DB-118250
    • インチ: 1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3
    • InChIKey: MQFSCAHSIUPLSB-UHFFFAOYSA-N
    • ほほえんだ: O1C2C([H])=C(C([H])=C(C=2C(C([H])([H])C1([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O)OC([H])([H])[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 314.115424g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 314.115424g/mol
  • 単一同位体質量: 314.115424g/mol
  • 水素結合トポロジー分子極性表面積: 54Ų
  • 重原子数: 23
  • 複雑さ: 404
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 314.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 500.1±50.0 °C at 760 mmHg
  • フラッシュポイント: 222.1±30.2 °C
  • PSA: 53.99000
  • LogP: 3.41890
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

Naringenin trimethyl ether セキュリティ情報

Naringenin trimethyl ether 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Naringenin trimethyl ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57632-5mg
Naringenin trimethyl ether
38302-15-7 98%
5mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57632-1mg
Naringenin trimethyl ether
38302-15-7 98%
1mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2S2169-1 mg
Naringenin trimethyl ether
38302-15-7
1mg
¥928.00 2022-04-26
Ambeed
A707342-5mg
(S)-5,7-Dimethoxy-2-(4-methoxyphenyl)chroman-4-one
38302-15-7 98%
5mg
$189.0 2024-08-02
A2B Chem LLC
AF82835-10mg
Naringenin Trimethyl Ether
38302-15-7 98%
10mg
$245.00 2024-04-20
Ambeed
A707342-1mg
(S)-5,7-Dimethoxy-2-(4-methoxyphenyl)chroman-4-one
38302-15-7 98%
1mg
$55.0 2024-08-02
A2B Chem LLC
AF82835-5mg
Naringenin Trimethyl Ether
38302-15-7 98%
5mg
$152.00 2024-04-20
1PlusChem
1P00CIC3-10mg
Naringenin trimethyl ether
38302-15-7 98%
10mg
$269.00 2024-05-03
TargetMol Chemicals
T2S2169-100mg
Naringenin trimethyl ether
38302-15-7
100mg
¥ 5920 2024-07-19
Aaron
AR00CIKF-50mg
Naringenin trimethyl ether
38302-15-7 99%
50mg
$298.00 2025-02-12

Naringenin trimethyl ether 関連文献

  • 1. The mass spectra of oxygen heterocycles. Part (V). The mass spectra of 2′-hydroxyflavonoids
    Andrew Pelter,P. Stainton J. Chem. Soc. C 1967 1933

Naringenin trimethyl etherに関する追加情報

Naringenin Trimethyl Ether (CAS No. 38302-15-7): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications

Naringenin Trimethyl Ether, with the chemical identifier CAS No. 38302-15-7, is a naturally occurring flavanone derivative that has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities and potential therapeutic applications. This compound, also known as naringenin 3-O-(3,4-dimethoxybenzoyl) glucoside or more commonly as naringenin trimethyl ether, is a methylated derivative of naringenin, a flavonoid found abundantly in citrus fruits such as grapefruits and oranges. The structural modification by methylation enhances its stability and bioavailability, making it a promising candidate for further research and development.

The chemical structure of Naringenin Trimethyl Ether consists of a benzopyran skeleton with three hydroxyl groups and three methoxy groups, arranged in a specific pattern that contributes to its unique pharmacological properties. The presence of these functional groups allows for various interactions with biological targets, including enzymes, receptors, and signaling pathways. This structural complexity has been the focus of numerous studies aimed at elucidating its mechanisms of action and exploring its potential in treating a range of diseases.

In recent years, Naringenin Trimethyl Ether has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. One of the most compelling areas of research has been its role in modulating inflammatory responses. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by suppressing key signaling pathways like NF-κB. These findings suggest that Naringenin Trimethyl Ether could be a valuable therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the antioxidant properties of Naringenin Trimethyl Ether have been well-documented. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological processes including aging and neurodegenerative diseases. Research indicates that Naringenin Trimethyl Ether can scavenge ROS and inhibit the activity of enzymes involved in oxidative metabolism, thereby protecting cells from damage. This has led to investigations into its potential use in preventing or treating conditions like Alzheimer's disease and Parkinson's disease.

The anticancer potential of Naringenin Trimethyl Ether is another area of intense interest. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Additionally, it has been found to suppress the growth of cancer cells by inhibiting key signaling pathways such as the PI3K/Akt/mTOR pathway. These effects have prompted researchers to explore its potential as a chemopreventive agent or as an adjunct therapy in combination with conventional cancer treatments.

The pharmacokinetics of Naringenin Trimethyl Ether have also been subjects of investigation. Due to its lipophilic nature enhanced by methylation, this compound exhibits better absorption and bioavailability compared to its parent compound, naringenin. Studies have shown that after oral administration, Naringenin Trimethyl Ether is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized primarily in the liver through phase II metabolism involving glucuronidation and sulfation, which helps in detoxifying the compound while also facilitating its excretion via bile and urine.

The safety profile of Naringenin Trimethyl Ether has been evaluated in several preclinical studies using animal models. These studies have shown that the compound is well-tolerated at doses up to several grams per kilogram of body weight without significant adverse effects. However, further research is needed to assess its long-term safety and potential side effects in humans. Clinical trials are currently underway to evaluate the efficacy and safety of Naringenin Trimethyl Ether in treating various conditions.

The industrial production of Naringenin Trimethyl Ether involves chemical synthesis or enzymatic modification of natural precursors such as naringenin obtained from citrus peels. Advances in biotechnology have enabled more sustainable methods for producing this compound on an industrial scale. For instance, microbial fermentation using engineered yeast strains has been explored as a cost-effective alternative to traditional chemical synthesis.

The market for natural products derived from plants continues to grow due to increasing consumer demand for health-promoting supplements and therapeutics. Naringenin Trimethyl Ether, with its proven biological activities and favorable safety profile, is poised to become a key player in this market. Pharmaceutical companies are investing heavily in research to develop novel formulations containing this compound for various therapeutic applications.

In conclusion, Naringenin Trimethyl Ether (CAS No. 38302-15-7) is a multifaceted compound with significant potential in pharmaceuticals and nutraceuticals. Its diverse biological activities make it a promising candidate for treating inflammatory diseases, oxidative stress-related disorders, and cancer. Ongoing research continues to uncover new therapeutic applications for this compound, while advancements in production methods are making it more accessible for commercial use.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:38302-15-7)Naringenin trimethyl ether
A873880
清らかである:99%
はかる:5mg
価格 ($):170.0